molecular formula C13H15NO3S2 B6417862 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060230-36-5

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6417862
CAS RN: 1060230-36-5
M. Wt: 297.4 g/mol
InChI Key: FBJKCJBGABLBSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide (MMBT) is an organic molecule used in a variety of scientific research applications. MMBT has a wide range of biochemical and physiological effects, and has been studied for its potential applications in laboratory experiments.

Scientific Research Applications

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has been studied for its potential applications in a variety of scientific research applications. It has been studied as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has also been studied as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has several advantages for use in laboratory experiments. It has a relatively low cost, is easy to synthesize, and is stable in a variety of conditions. Additionally, 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, there are some limitations to the use of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide in laboratory experiments. For example, 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is not soluble in water, which can limit its use in certain experiments. Additionally, 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is not very stable in the presence of light or heat, which can also limit its use in certain experiments.

Future Directions

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide has potential applications in a variety of scientific research applications, and there are a number of potential future directions for research. For example, further research could be done to explore the potential of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide to reduce inflammation and oxidative stress. Additionally, further research could be done to explore the potential of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide to reduce the production of melanin, as well as its potential to reduce the breakdown of the neurotransmitter acetylcholine. Additionally, further research could be done to explore the potential of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide to inhibit the growth of certain types of cancer cells. Finally, further research could be done to explore the potential of 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide to be used as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.

Synthesis Methods

4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a synthetic molecule that can be synthesized using a variety of methods. The most common method of synthesis is the reaction of thiophenol with benzene sulfonyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction yields a sulfonamide, which is then reacted with 4-methoxy-2-methylbenzene in the presence of a catalyst such as palladium acetate. The reaction yields the desired product, 4-methoxy-2-methyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide.

properties

IUPAC Name

4-methoxy-2-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-10-7-12(17-2)3-4-13(10)19(15,16)14-8-11-5-6-18-9-11/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJKCJBGABLBSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.